N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 397280-86-3
VCID: VC7086931
InChI: InChI=1S/C17H13BrClNO4S/c1-9(21)16-10(2)24-17-14(16)7-12(8-15(17)19)20-25(22,23)13-5-3-11(18)4-6-13/h3-8,20H,1-2H3
SMILES: CC1=C(C2=C(O1)C(=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)Cl)C(=O)C
Molecular Formula: C17H13BrClNO4S
Molecular Weight: 442.71

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide

CAS No.: 397280-86-3

Cat. No.: VC7086931

Molecular Formula: C17H13BrClNO4S

Molecular Weight: 442.71

* For research use only. Not for human or veterinary use.

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide - 397280-86-3

Specification

CAS No. 397280-86-3
Molecular Formula C17H13BrClNO4S
Molecular Weight 442.71
IUPAC Name N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide
Standard InChI InChI=1S/C17H13BrClNO4S/c1-9(21)16-10(2)24-17-14(16)7-12(8-15(17)19)20-25(22,23)13-5-3-11(18)4-6-13/h3-8,20H,1-2H3
Standard InChI Key MPFWQICAVZKCHP-UHFFFAOYSA-N
SMILES CC1=C(C2=C(O1)C(=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)Cl)C(=O)C

Introduction

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide is a complex organic compound that has garnered significant attention in the scientific community due to its potential biological activities. This compound is particularly noted for its antimicrobial and anticancer properties, making it a valuable candidate for drug discovery programs.

Synthesis of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzofuran core. This can be achieved through cyclization reactions using precursors like 2-methylphenol, acetic anhydride, and a catalyst such as sulfuric acid. Chlorination of the benzofuran ring is then performed using reagents like thionyl chloride or phosphorus pentachloride. The sulfonamide moiety is synthesized separately by reacting 4-bromobenzenesulfonyl chloride with an appropriate amine.

Antimicrobial Activity

Activity TypeTarget/OrganismEffect/ActivityReference
AntimicrobialE. coliMIC: 6.72 mg/mL
AntimicrobialS. aureusMIC: 6.63 mg/mL

Anti-inflammatory Activity

Activity TypeTarget/OrganismEffect/ActivityReference
Anti-inflammatoryRat modelEdema reduction: up to 94.69%

Enzyme Inhibition

Activity TypeTarget/OrganismEffect/ActivityReference
Enzyme InhibitionhCA IX, hCA XIIKi: 10.0 - 97.5 nM

Mechanism of Action

The mechanism of action of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide depends on its specific biological target. If it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.

Comparative Analysis with Similar Compounds

Compound NameKey DifferencesBiological Activity
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)benzenesulfonamideLacks bromine substituent; may affect reactivityReduced potency compared to brominated variant
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-chlorobenzenesulfonamideChlorine substitution alters chemical behaviorVaries in potency against specific targets
Benzofuran derivativesSimpler structures; varying biological propertiesGenerally less potent than sulfonamide derivatives

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